molecular formula C15H17NO2 B8359993 Methyl 8-isopropyl-4-methyl-2-quinolinecarboxylate

Methyl 8-isopropyl-4-methyl-2-quinolinecarboxylate

Cat. No.: B8359993
M. Wt: 243.30 g/mol
InChI Key: PDUHTKQRPCSEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-isopropyl-4-methyl-2-quinolinecarboxylate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 4-methyl-8-propan-2-ylquinoline-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-9(2)11-6-5-7-12-10(3)8-13(15(17)18-4)16-14(11)12/h5-9H,1-4H3

InChI Key

PDUHTKQRPCSEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2C(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of tetrahydrofuran were suspended 1.8 g of zinc chloride at room temperature under a nitrogen gas stream. A 1.4M tetrahydrofuran solution of methyl lithium (9.5 ml) was added dropwise to the resulting suspension and the resulting mixture was stirred for one hour. The reaction mixture was added dropwise to a solution of 1 g of methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate and 153 mg of tetrakis(triphenylphosphine)palladium in 20 ml of tetrahydrofuran, followed by stirring at room temperature for 65 hours. Dilute hydrochloric acid was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 2% ethyl acetate/n-hexane), whereby 125 mg of the title compound were obtained in the form of a colorless solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
153 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.8 g
Type
catalyst
Reaction Step Five
Quantity
9.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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